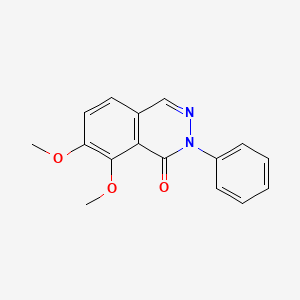

![molecular formula C18H22N6O2S B5542465 (1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)

(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of molecules that interact with nicotinic acetylcholine receptors (nAChRs), which are of significant interest in the development of treatments for cognitive deficits in psychiatric and neurological conditions. Its complex structure suggests potential for specific receptor targeting and modulation.

Synthesis Analysis

The synthesis of related bicyclic and tricyclic compounds involves strategic ring formation, functional group interconversions, and cyclization reactions. For example, a similar compound, CP-810,123, was developed as an alpha 7 nAChR agonist, highlighting the intricate synthesis strategies involving bicyclic scaffolds for cognitive disorder treatments (O’Donnell et al., 2010).

Molecular Structure Analysis

Molecular structure studies of similar compounds reveal that the diazabicyclo nonane scaffold contributes to high receptor affinity and selectivity. The presence of pyridine and triazole groups suggests that electronic and steric factors significantly influence binding interactions with biological targets.

Chemical Reactions and Properties

Related research indicates these compounds undergo various chemical reactions, including aminomethylation and interactions with primary amines, to yield novel heterocyclic compounds. These reactions expand the chemical diversity and potential bioactivity of the scaffold (Dotsenko et al., 2007).

Scientific Research Applications

Cognitive Disorders in Schizophrenia and Alzheimer's Disease

The compound has been identified for its potential in treating cognitive deficits associated with psychiatric or neurological conditions, notably schizophrenia and Alzheimer's disease. It is a potent and selective alpha 7 nicotinic acetylcholine receptor (nAChR) agonist, displaying excellent pharmaceutical properties, including high oral bioavailability and effective brain penetration. This compound shows promise in preclinical models for improving auditory sensory gating and recognition memory, supporting the hypothesis that alpha 7 nAChR agonists could offer a new pharmacotherapy avenue for cognitive impairments in these conditions (O’Donnell et al., 2010).

Synthesis of Heterocyclic Compounds

Research into the synthesis and reactions of heterocyclic compounds has been a significant area of application for related chemicals. The compound is part of a broader class of substances explored for generating diverse heterocyclic structures, including N-, S,N-, and Se,N-heterocycles. These efforts have led to the synthesis of a variety of compounds with potential biological activities, such as antiviral, analeptic, anti-inflammatory, and antipyretic properties. This area of research emphasizes the utility of such compounds in creating new molecules with potential therapeutic applications (Dotsenko et al., 2019).

properties

IUPAC Name |

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-[(1S,5R)-3-(pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2S/c1-22-12-20-21-18(22)27-11-16(25)24-9-13-5-6-14(24)10-23(8-13)17(26)15-4-2-3-7-19-15/h2-4,7,12-14H,5-6,8-11H2,1H3/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFBEOYVVWQCIF-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NN=C1SCC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)

![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)

![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)

![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)

![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)

![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)

![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)

![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)

![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)

![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)